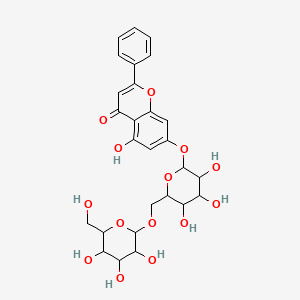
Chrysin 7-O-|A-gentiobioside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chrysine 7-O-bêta-gentiobioside: is a flavonoid glycoside derived from chrysin, a naturally occurring flavonoid found in various plants such as the flowers of Spartium junceum . This compound is known for its cytocidal and antimicrobial properties .
Préparation Méthodes
Voies Synthétiques et Conditions de Réaction: Chrysine 7-O-bêta-gentiobioside is synthesized through the glycosylation of chrysin. The process involves the reaction of chrysin with gentiobiose under specific conditions to form the glycoside . The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or chloroform .
Méthodes de Production Industrielle: Industrial production of Chrysine 7-O-bêta-gentiobioside involves the extraction of chrysin from natural sources followed by its glycosylation. The process is optimized for high yield and purity, often involving chromatographic techniques for purification .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chrysin 7-O-beta-gentiobioside is synthesized through the glycosylation of chrysin. The process involves the reaction of chrysin with gentiobiose under specific conditions to form the glycoside . The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production of Chrysin 7-O-beta-gentiobioside involves the extraction of chrysin from natural sources followed by its glycosylation. The process is optimized for high yield and purity, often involving chromatographic techniques for purification .
Analyse Des Réactions Chimiques
Types de Réactions: Chrysine 7-O-bêta-gentiobioside undergoes various chemical reactions, including:
Oxydation: This reaction can lead to the formation of quinones and other oxidized products.
Réduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Réactifs et Conditions Communes:
Oxydation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Réduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions.
Produits Principaux: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Chrysine 7-O-bêta-gentiobioside .
Applications de la Recherche Scientifique
Chrysine 7-O-bêta-gentiobioside has a wide range of scientific research applications, including:
Chimie: Used as a reference compound in analytical chemistry for the development of chromatographic methods.
Industrie: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mécanisme d'Action
The mechanism of action of Chrysine 7-O-bêta-gentiobioside involves its interaction with various molecular targets and pathways:
Applications De Recherche Scientifique
Chrysin 7-O-beta-gentiobioside has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Chrysin 7-O-beta-gentiobioside involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress, inflammation, and apoptosis.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK1/2 pathway, leading to the activation of transcription factors like CREB and the increase of neurotrophic factors such as BDNF.
Comparaison Avec Des Composés Similaires
Chrysine 7-O-bêta-gentiobioside est unique en raison de sa glycosylation, qui améliore sa solubilité et sa biodisponibilité par rapport à la chrysine. Les composés similaires incluent:
- Oroxin A
- Oroxin B
- Oroxylin A
- Oroxyloside
- Guaijaverin
These compounds share similar flavonoid structures but differ in their glycosylation patterns and biological activities.
Propriétés
IUPAC Name |
5-hydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O14/c28-9-17-20(31)22(33)24(35)26(40-17)37-10-18-21(32)23(34)25(36)27(41-18)38-12-6-13(29)19-14(30)8-15(39-16(19)7-12)11-4-2-1-3-5-11/h1-8,17-18,20-29,31-36H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMGGAPZYUWNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
578.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium hydrogen [6R-[6alpha,7beta(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12318639.png)
![1-(3-Hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B12318649.png)
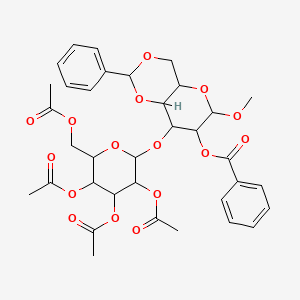
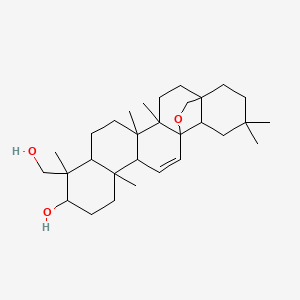

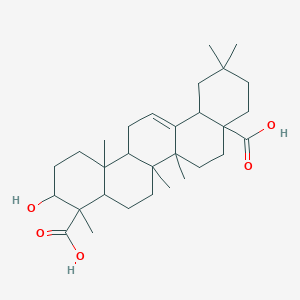
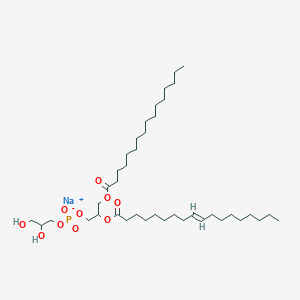
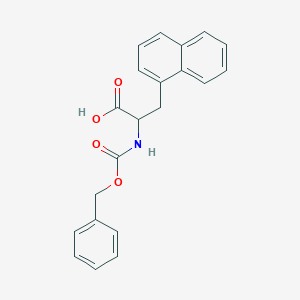
![5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B12318683.png)

![tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate](/img/structure/B12318690.png)
![[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate](/img/structure/B12318694.png)
